6-Methoxy-2-methyl-5-nitro-3,4-dihydro-1H-isoquinoline
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Overview
Description
6-Methoxy-2-methyl-5-nitro-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a methoxy group at the 6th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the isoquinoline ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-5-nitro-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the nitration of 6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-5-nitro-3,4-dihydro-1H-isoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 6-Methoxy-2-methyl-5-amino-3,4-dihydro-1H-isoquinoline.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
6-Methoxy-2-methyl-5-nitro-3,4-dihydro-1H-isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-5-nitro-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, disrupting normal cellular processes and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2-methyl-3,4-dihydro-1H-isoquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
6-Methoxy-5-nitro-3,4-dihydro-1H-isoquinoline: Lacks the methyl group, influencing its steric properties and reactivity.
Uniqueness
The presence of the methoxy, methyl, and nitro groups in 6-Methoxy-2-methyl-5-nitro-3,4-dihydro-1H-isoquinoline imparts unique chemical properties, such as increased electron density on the aromatic ring and enhanced reactivity towards electrophilic and nucleophilic reagents. These features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-methoxy-2-methyl-5-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14N2O3/c1-12-6-5-9-8(7-12)3-4-10(16-2)11(9)13(14)15/h3-4H,5-7H2,1-2H3 |
InChI Key |
NFGMTAJAGYWUJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
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